molecular formula C21H25BrN2OS B2593381 3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1104734-39-5

3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2593381
CAS No.: 1104734-39-5
M. Wt: 433.41
InChI Key: SMGZZKCTTOIXBS-UHFFFAOYSA-M
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Description

3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic compound that features a unique imidazo[2,1-b][1,3]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide typically involves multi-step organic reactions One common route includes the condensation of 2,4-dimethylphenylamine with o-tolyl isothiocyanate to form an intermediate, which is then cyclized under acidic conditions to yield the imidazo[2,1-b][1,3]thiazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The imidazo[2,1-b][1,3]thiazine core can be reduced under hydrogenation conditions.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Sodium iodide in acetone

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a reduced imidazo[2,1-b][1,3]thiazine

    Substitution: Formation of chloride or iodide salts

Scientific Research Applications

3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dimethylphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium chloride
  • 3-(2,4-dimethylphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium iodide

Uniqueness

The uniqueness of 3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide lies in its specific substitution pattern and the presence of the bromide ion, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2OS.BrH/c1-15-9-10-18(17(3)13-15)21(24)14-22(19-8-5-4-7-16(19)2)20-23(21)11-6-12-25-20;/h4-5,7-10,13,24H,6,11-12,14H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGZZKCTTOIXBS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4C)O)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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